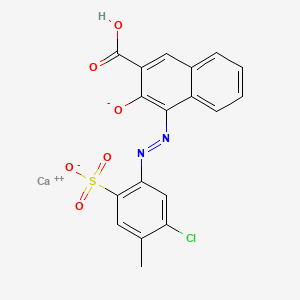![molecular formula C8H11NO3S2 B1532024 8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid CAS No. 1214654-03-1](/img/structure/B1532024.png)
8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid, also known as MOTHIC acid, is an organic compound. It is used in proteomics research . The molecular formula is C8H11NO3S2 and the molecular weight is 233.31 .
Molecular Structure Analysis
The molecule contains a total of 26 bonds, including 15 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring . It also contains 1 aliphatic carboxylic acid and 1 aliphatic tertiary amide .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated that compounds with a tetracyclic structure incorporating thiazolopyrazine and quinolone, closely related to the target compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds have shown more potent activity than ofloxacin, a popular quinolone antibiotic, especially against methicillin-resistant Staphylococcus aureus (MRSA) isolates. This suggests that modifications to the tetracyclic thiazolopyrazine skeleton, similar to the structural elements in the target molecule, could enhance antibacterial properties (Inoue et al., 1994; Jinbo et al., 1994).
Antioxidant and Cytotoxic Activities
Derivatives of thiomorpholine, a component of the target compound, have been studied for their antioxidant and cytotoxic activities. Certain N-azole substituted thiomorpholine derivatives exhibit notable radical scavenging activity, surpassing that of ascorbic acid, and significant cytotoxic activity against cancer cell lines, highlighting their potential in developing new antioxidant and anticancer therapies (Reddy et al., 2014).
Antimicrobial and Antituberculosis Activities
Compounds featuring thiazolo and carboxylic acid functionalities have been evaluated for their antimicrobial and antituberculosis activities. Studies include the synthesis of pyridines and pyrazines substituted with oxadiazole and thiadiazole derivatives, demonstrating activity against Mycobacterium tuberculosis. This suggests the potential for compounds with similar structural features to contribute to the treatment of tuberculosis and other microbial infections (Gezginci et al., 1998).
Anticancer Activity
Further research into derivatives of quinoline carboxylic acids has explored their anticancer potential, particularly against breast cancer cell lines. The synthesis of new derivatives and their evaluation against cancer cells indicate the relevance of the carboxylic acid moiety, present in the target compound, for developing effective anticancer agents (Gaber et al., 2021).
Propiedades
IUPAC Name |
8a-methyl-5-oxo-3,8-dihydro-2H-[1,3]thiazolo[2,3-c][1,4]thiazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c1-8-4-13-3-6(10)9(8)5(2-14-8)7(11)12/h5H,2-4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPRAOQYERTWOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CSCC(=O)N1C(CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)
![1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531945.png)
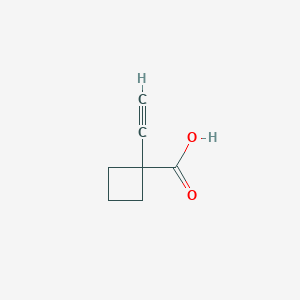
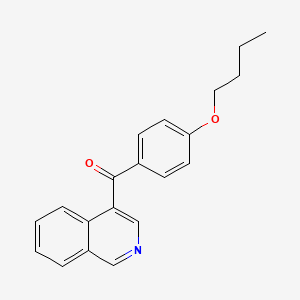
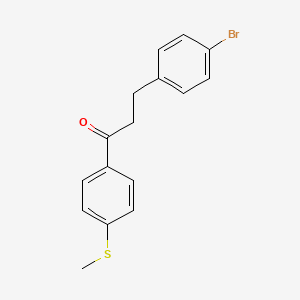
![4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1531949.png)


![2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1531954.png)

![1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531957.png)
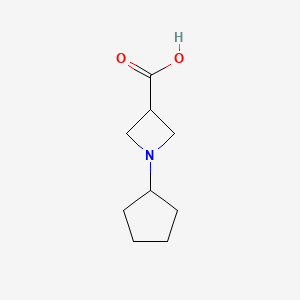
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-iodophenyl)-](/img/structure/B1531960.png)
